molecular formula C16H11NO B1654680 12H-Benzo[b]phenoxazine CAS No. 258-04-8

12H-Benzo[b]phenoxazine

Cat. No.: B1654680
CAS No.: 258-04-8
M. Wt: 233.26 g/mol
InChI Key: BDDQPKXDNUKVCC-UHFFFAOYSA-N
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Description

12H-Benzo[b]phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The structure of this compound consists of a fused tricyclic system containing nitrogen and oxygen heteroatoms, which contribute to its unique chemical and physical properties.

Preparation Methods

12H-Benzo[b]phenoxazine can be synthesized through various methods. One common synthetic route involves the refluxing of 2,3-dihydroxynaphthalene with 2-aminophenol for 5 hours, followed by dilution with 95% ethanol . This method yields the desired compound through a condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

12H-Benzo[b]phenoxazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenoxazine ring system.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazines and related heterocyclic compounds .

Mechanism of Action

The mechanism of action of 12H-Benzo[b]phenoxazine involves its interaction with various molecular targets and pathways. For example, in its role as an anticancer agent, it intercalates into DNA, inhibiting RNA synthesis and leading to cell death. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

12H-Benzo[b]phenoxazine can be compared with other similar compounds such as phenothiazines and phenoxazines. While all these compounds share a tricyclic structure with nitrogen and oxygen or sulfur heteroatoms, this compound is unique due to its specific arrangement of atoms and functional groups. This uniqueness contributes to its distinct chemical and physical properties, making it valuable in various applications .

Similar compounds include:

Properties

IUPAC Name

12H-benzo[b]phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDQPKXDNUKVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295867
Record name 12H-Benzo[b]phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258-04-8
Record name 12H-Benzo[b]phenoxazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12H-Benzo[b]phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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